2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a 1,3,8-triazaspiro[4.5]decane core substituted with a propyl group at position 8 and two oxo groups at positions 2 and 4. The acetamide side chain is modified with a furan-2-ylmethyl group at the terminal nitrogen. Its structural uniqueness lies in the 8-propyl substitution (uncommon in analogs) and the furan-containing side chain, which may influence solubility, target selectivity, and metabolic stability compared to related derivatives .
Properties
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-2-7-20-8-5-17(6-9-20)15(23)21(16(24)19-17)12-14(22)18-11-13-4-3-10-25-13/h3-4,10H,2,5-9,11-12H2,1H3,(H,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYSVBCQDCHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds. The propyl group is introduced through a subsequent alkylation reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Hydroxylated derivatives
Substitution: : Amine-substituted derivatives
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially as a drug candidate.
Industry: : It might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness : The combination of 8-propyl and furan-2-ylmethyl groups positions the compound as a hybrid between kinase inhibitors (e.g., DDR1) and anti-inflammatory agents.
- Therapeutic Potential: The furan moiety may confer anti-exudative activity, while the spirocyclic core could enable kinase modulation. However, empirical data are needed to validate these hypotheses .
- Knowledge Gaps: No direct studies on the target compound’s synthesis, stability, or biological activity exist in the reviewed evidence. Further research should prioritize enzymatic assays and ADMET profiling.
Biological Activity
The compound 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide is a member of the spirocyclic class of compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 349.38 g/mol. The structure features a triazaspirodecane core, which is crucial for its biological activity.
Antimicrobial Properties
Research has demonstrated that derivatives of triazaspiro compounds exhibit significant antimicrobial activity. For instance, studies on similar spiro compounds have shown effective inhibition against various bacterial strains and fungi, suggesting that the structural features of triazaspiro compounds contribute to their antimicrobial efficacy .
Prolyl Hydroxylase Inhibition
Recent findings indicate that related compounds in the triazaspiro family serve as potent inhibitors of prolyl hydroxylases (PHDs), enzymes critical in regulating hypoxia-inducible factors (HIFs). These inhibitors can enhance erythropoietin (EPO) production, potentially offering therapeutic benefits for conditions like anemia . The mechanism involves the stabilization of HIFs under normoxic conditions, leading to increased EPO synthesis and subsequent erythropoiesis.
Analgesic Effects
Some derivatives have been reported to exhibit analgesic properties comparable to morphine. The modulation of opioid receptors by these compounds suggests a dual mechanism where they may act both centrally and peripherally to alleviate pain .
Case Studies
-
Antimicrobial Activity Assessment
- A study synthesized various Mannich bases from triazaspiro compounds and evaluated their antimicrobial activity against standard bacterial strains. Results indicated that certain derivatives displayed higher potency than traditional antibiotics, making them potential candidates for further development in antimicrobial therapies .
- Erythropoietin Regulation
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | High efficacy against various bacterial and fungal strains; potential as new antibiotics |
| Prolyl Hydroxylase Inhibition | Significant upregulation of EPO; potential treatment for anemia |
| Analgesic | Comparable effects to morphine; dual action on central and peripheral pain pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
